molecular formula C11H11BrO3 B8641496 2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid

2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid

Cat. No. B8641496
M. Wt: 271.11 g/mol
InChI Key: LKJSGVCVNWCPDC-UHFFFAOYSA-N
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Patent
US08367697B2

Procedure details

2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid (840 mg, 2.789 mmol) was dissolved in tert-butanol (8 mL) and triethylamine (310.5 mg, 427.7 μL, 3.068 mmol) was added followed by diphenylphosphoryl azide (844.3 mg, 661.2 μL, 3.068 mmol). Heat at 80° C. for 4 hours. The reaction was allowed to cool and the solvent removed under reduced pressure. Ethyl acetate was added and the organic layer was washed with 5% citric acid soln, NaHCO3 (sat. aq. soln.) and brine. The organics were dried over MgSO4, filtered and the solvent removed under reduced pressure. The crude product was pre-adsorbed onto silica and purified (Companion, 40 g) eluting with 2.5-50% EtOAc:Petrol ether to give tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate as a white solid (433 mg, 45%).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
427.7 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:12]C(O)=O)[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C([N:18]([CH2:21]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:30])C=CC=CC=1.[C:40]([OH:44])([CH3:43])([CH3:42])[CH3:41]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:12][NH:18][C:21](=[O:30])[O:44][C:40]([CH3:43])([CH3:42])[CH3:41])[CH2:9][O:10][CH2:11]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(COC1)CC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
427.7 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
661.2 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the organic layer was washed with 5% citric acid soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified (Companion, 40 g)
WASH
Type
WASH
Details
eluting with 2.5-50% EtOAc

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(COC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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